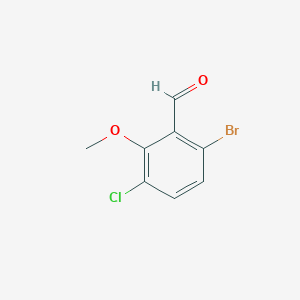
2,6-Dibromo-4-(trifluoromethoxy)acetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-(trifluoromethoxy)acetanilide (DBTA) is a powerful and versatile organic molecule with a wide range of applications in both scientific research and industrial production. DBTA has a unique chemical structure that makes it highly reactive and useful in various chemical reactions. It is a brominated anilide that is used as a reagent in a variety of organic synthesis reactions, and it has been studied as a potential drug candidate for various medical applications.
科学的研究の応用
2,6-Dibromo-4-(trifluoromethoxy)acetanilide is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis reactions, such as the synthesis of various heterocyclic compounds and pharmaceuticals. It is also used in the synthesis of fluorescent dyes and other fluorescent molecules. In addition, it is used as a catalyst in various organic reactions, such as the synthesis of polymers and other materials. Finally, this compound has been studied as a potential drug candidate for various medical applications, such as the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2,6-Dibromo-4-(trifluoromethoxy)acetanilide is not fully understood, but it is believed to be related to its ability to bind to certain receptors in the body. It has been shown to bind to the estrogen receptor and to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to inhibit the growth of certain cancer cells, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, and to bind to certain receptors in the body. In addition, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects, as well as to induce apoptosis in certain cancer cells.
実験室実験の利点と制限
2,6-Dibromo-4-(trifluoromethoxy)acetanilide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is highly reactive, making it suitable for a variety of organic synthesis reactions. Another advantage is that it is relatively inexpensive and easy to obtain. However, this compound is also highly toxic and should be handled with care. In addition, it can be difficult to optimize the reaction conditions in order to achieve the desired yields.
将来の方向性
There are a number of potential future directions for the use of 2,6-Dibromo-4-(trifluoromethoxy)acetanilide in scientific research. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, such as cancer. Another direction is to investigate its use as a catalyst in various organic reactions, such as the synthesis of polymers and other materials. Finally, further research could be done to explore the mechanism of action of this compound and to identify other potential applications for this molecule.
合成法
2,6-Dibromo-4-(trifluoromethoxy)acetanilide can be synthesized by a two-step reaction of bromination and trifluoromethylation. The bromination step involves the reaction of 2,6-dichloro-4-nitroaniline (DCNA) with sodium bromide and sulfuric acid to form 2,6-dibromo-4-nitroaniline (DBNA). The trifluoromethylation step involves the reaction of DBNA with trifluoromethanesulfonic anhydride (TFMSA) to form this compound. Both steps require careful optimization of the reaction conditions in order to achieve the desired yields.
特性
IUPAC Name |
N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F3NO2/c1-4(16)15-8-6(10)2-5(3-7(8)11)17-9(12,13)14/h2-3H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAMSUZNBPFBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)




